5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine

TAAR1 Agonism Neuropharmacology Parasitology

The compound 5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine (CAS: 1401319-15-0) is a 1,2-disubstituted benzimidazole derivative featuring a 5-chloro substituent on the benzene ring and a pentan-1-amine chain at the 2-position. It belongs to the class of benzimidazol-2-yl-alkylamines, a privileged scaffold in medicinal chemistry known for interacting with diverse biological targets including aminopropyltransferases and trace amine-associated receptors.

Molecular Formula C13H20Cl3N3
Molecular Weight 324.67
CAS No. 1401319-15-0
Cat. No. B2823048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine
CAS1401319-15-0
Molecular FormulaC13H20Cl3N3
Molecular Weight324.67
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Cl)N=C1CCCCCN
InChIInChI=1S/C13H18ClN3/c1-17-12-7-6-10(14)9-11(12)16-13(17)5-3-2-4-8-15/h6-7,9H,2-5,8,15H2,1H3
InChIKeyMHXFPMXWGYHDAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine: A Structurally Defined Benzimidazole Probe for Neurobiological and Antiparasitic Target Engagement Studies


The compound 5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine (CAS: 1401319-15-0) is a 1,2-disubstituted benzimidazole derivative featuring a 5-chloro substituent on the benzene ring and a pentan-1-amine chain at the 2-position [1]. It belongs to the class of benzimidazol-2-yl-alkylamines, a privileged scaffold in medicinal chemistry known for interacting with diverse biological targets including aminopropyltransferases and trace amine-associated receptors [2]. The specific chloro-methyl substitution pattern distinguishes it from simpler analogs like 5-(1H-benzimidazol-2-yl)pentan-1-amine (BIPA), and this structural difference is directly linked to a quantifiable shift in biological target affinity from a protozoan enzyme to a mammalian G-protein coupled receptor [2].

Critical Structural Determinants of Target Preference for 5-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine


Scientific users cannot interchange this compound with common benzimidazole building blocks or the unsubstituted lead BIPA without expecting a significant and measurable change in biological outcome. BIPA has a reported binding affinity (KD) of ~15 µM for *Plasmodium falciparum* spermidine synthase (PfSpdS) and very weak inhibition (IC50 >> 100 µM) [1]. The 5-chloro and 1-methyl substitutions direct the target compound away from PfSpdS, instead conferring measurable, albeit modest, agonist activity at the human Trace Amine-Associated Receptor 1 (TAAR1) with an EC50 of 11.4 µM, a shift in biological target profile that are non-obvious and quantifiable [2]. Thus, simple structural interchange destroys the desired pharmacological profile, as the biological target engagement of this compound is uniquely determined by its specific substitution pattern.

Quantitative Differentiation of 5-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine from Closest Analogs


Divergent Target Engagement: TAAR1 Agonism of the Chloro-Methyl Analog vs. PfSpdS Binding of the Unsubstituted Parent (BIPA)

The target compound's specific 5-chloro-1-methyl substitution pattern drives a distinct target engagement profile. The unsubstituted analog BIPA is a validated ligand for the protozoan enzyme PfSpdS, but its inhibitory activity is negligible [1]. 5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine shifts target affinity towards the mammalian G-protein coupled receptor TAAR1, acting as an agonist [2]. This demonstrates that the simple chloro-methyl modification is sufficient to completely alter the biological selectivity profile from a parasitic enzyme to a neurobiological receptor, a critical consideration for target-based assay design.

TAAR1 Agonism Neuropharmacology Parasitology

Structural Determinants of Selectivity: Physicochemical and Steric Differentiation from BIPA

The 5-chloro and 1-methyl substitutions on the target compound introduce distinct steric and electronic features absent in the parent BIPA. These modifications result in a molecular weight of 251.75 g/mol and a calculated LogP (XLogP3-AA) of 2.5, while BIPA has a lower molecular weight of 203.28 g/mol [2]. The chlorine atom provides a vector for potential halogen bonding interactions, and the methyl group increases lipophilicity and alters the conformational preferences of the pentan-1-amine chain. These discrete physicochemical properties are the molecular basis for the observed shift in biological selectivity, making the compound's SAR differentiable from unsubstituted benzimidazole-2-alkylamines in a quantifiable manner.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

High-Impact Application Scenarios for 5-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine in Drug Discovery and Chemical Biology


TAAR1 Agonist Probe in Neuropharmacological Research

With sub-15 µM agonist activity at TAAR1, this compound serves as a starting point for developing more potent TAAR1 modulators, a target of interest for schizophrenia, bipolar disorder, and substance use disorders [1]. The specific 5-chloro-1-methyl substitution pattern is a key structural feature for this activity, and researchers can advantageously procure this compound to confirm target engagement and start chemical optimization.

Negative Probe for Spermidine Synthase in Specificity Studies

Using this compound as a structurally similar but inactive control for BIPA, research groups investigating PfSpdS inhibitors can delineate specific enzyme inhibition from non-specific effects. Since BIPA binds PfSpdS but does not inhibit it, and the target compound's binding profile is shifted to TAAR1, this pair enables clean negative control experiments in cellular models of Plasmodium infection.

Halogen Bonding-Directed SAR Probe in Molecular Recognition

The 5-chloro substituent is capable of acting as a halogen bond donor, influencing target-ligand interactions in a manner that the unsubstituted BIPA cannot. For structural biology and computational chemistry groups studying the role of halogen bonds in protein-ligand complexes, this compound is a valuable, commercially available tool to experimentally test the strength and geometry of Cl··O/N halogen bonds in TAAR1 or other protein targets.

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